1'-(3,4-Dimethoxybenzyl)-1',2'-dihydrospiro([1,3]dioxane-2,3'-indole)-2'-one
CAS No.: 876890-51-6
Cat. No.: VC7666548
Molecular Formula: C20H21NO5
Molecular Weight: 355.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 876890-51-6 |
|---|---|
| Molecular Formula | C20H21NO5 |
| Molecular Weight | 355.39 |
| IUPAC Name | 1'-[(3,4-dimethoxyphenyl)methyl]spiro[1,3-dioxane-2,3'-indole]-2'-one |
| Standard InChI | InChI=1S/C20H21NO5/c1-23-17-9-8-14(12-18(17)24-2)13-21-16-7-4-3-6-15(16)20(19(21)22)25-10-5-11-26-20/h3-4,6-9,12H,5,10-11,13H2,1-2H3 |
| Standard InChI Key | GRWLAYHIJNYGJL-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)CN2C3=CC=CC=C3C4(C2=O)OCCCO4)OC |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s IUPAC name, 1'-(3,4-dimethoxybenzyl)-1',2'-dihydrospiro([1, dioxane-2,3'-indole)-2'-one, reflects its spirocyclic core and substituents. Key features include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 876890-51-6 | |
| Molecular Formula | ||
| Molecular Weight | 355.39 g/mol | |
| Parent Structure | Spiro dioxane-2,3'-indole | |
| Key Substituent | 3,4-Dimethoxybenzyl at N1' |
The spiro junction creates a rigid three-dimensional framework, while the 3,4-dimethoxybenzyl group introduces steric bulk and electron-rich regions conducive to π-π stacking or hydrogen bonding.
Spectroscopic and Crystallographic Data
Though crystallographic data for this specific compound are unavailable, related spiro-oxindoles (e.g., spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one) exhibit well-defined cyclic conformations stabilized by intramolecular hydrogen bonds . X-ray diffraction studies of analogous structures reveal planar indole moieties and puckered dioxane/dioxolane rings .
Synthesis and Manufacturing
Retrosynthetic Analysis
The synthesis typically proceeds through sequential functionalization of an indole precursor:
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Spirocyclization: A 1,3-dioxane ring is formed via acid-catalyzed cyclization of a diol with carbonyl derivatives.
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N-Alkylation: The indole nitrogen is alkylated with 3,4-dimethoxybenzyl bromide under basic conditions (e.g., KCO in DMF).
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Oxidation: The indoline intermediate is oxidized to the corresponding oxindole using reagents like pyridinium chlorochromate (PCC).
Optimized Reaction Conditions
Critical parameters for maximizing yield (>60%) and purity include:
| Step | Conditions | Catalyst/Solvent | Yield (%) | Source |
|---|---|---|---|---|
| Spirocyclization | 0°C to RT, 12–24 hrs | HCl (cat.) | 45–55 | |
| N-Alkylation | 80°C, 6–8 hrs | DMF, KCO | 70–75 | |
| Oxidation | RT, 4–6 hrs | PCC/CHCl | 85–90 |
Palladium-catalyzed cross-coupling reactions may further diversify the indole ring, though this remains unexplored for the target compound.
Research Applications and Future Directions
Medicinal Chemistry
The compound serves as a versatile scaffold for developing:
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CNS Agents: Spiro-oxindoles show promise in treating neurodegenerative disorders .
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Anticancer Drugs: Structural analogs inhibit tubulin polymerization and induce apoptosis .
Material Science
Spirocyclic architectures are explored for organic semiconductors due to their conformational rigidity and charge transport properties .
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